molecular formula C13H17N3O3S2 B1208363 Glysobuzole CAS No. 3567-08-6

Glysobuzole

Cat. No. B1208363
CAS RN: 3567-08-6
M. Wt: 327.4 g/mol
InChI Key: LZCBNYVJTNCPDR-UHFFFAOYSA-N
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Description

Glysobuzole, also known as isobuzole, is an oral antidiabetic drug . It is a sulfonamide derivative that is similar to sulfonylureas . Glysobuzole has antihyperglycemic activity, meaning it can lower blood glucose levels by increasing the release of insulin from the pancreatic beta cells . It functions as a modulator in metabolic processes involving insulin and is therefore used to treat diabetes .


Synthesis Analysis

The synthesis of Glysobuzole involves three reagents: p-anisylsulfonyl chloride, thiosemicarbazide, and isovaleric acid . Thiosemicarbazide forms the five-membered ring in the structure. Before the cyclization of thiosemicarbazide, it first undergoes acylation to form a monothiodiacylhydrazine . This happens under the influence of a carboxylic acid such as isovaleric acid . The intermediate compound cyclizes under the influence of an acid catalyst .


Molecular Structure Analysis

The molecular formula of Glysobuzole is C13H17N3O3S2 . Its systematic name is 4-methoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide . Its achiral structure includes a benzene ring connected to a thiadiazole via a sulfonamide . The thiadiazole is bound to an iso-butyl group .


Physical And Chemical Properties Analysis

Glysobuzole has a molecular weight of 327.427 Dalton . It has a density of 1.338 g/cm3 . Its boiling point is 486.5 °C at 760 mmHg .

Scientific Research Applications

Neuroprotective Drug Interactions

  • Interaction with GABA and Glycine Receptors : Riluzole, a therapeutic agent in amyotrophic lateral sclerosis, demonstrates interactions with GABA (gamma-aminobutyric acid)(A) and glycine receptor channels. This interaction may provide insights into the mechanistic action of drugs like Glysobuzole under similar conditions (Mohammadi et al., 2001).

Glyburide in Pregnancy

  • Increased Clearance in Pregnancy : Research on Glyburide, a related sulfonylurea, reveals significantly higher clearance in pregnant women. This study could indicate similar pharmacokinetic behaviors in Glysobuzole, offering valuable insights for its application during pregnancy (Zhou et al., 2010).

Cardiac Function in Diabetes

  • Effects on Cardiac Function : A controlled study comparing pioglitazone and glyburide in diabetic patients with systolic dysfunction and heart failure provides insights that could be relevant when considering Glysobuzole's impact on cardiac function (Giles et al., 2008).

Hypoglycemia and Cardiovascular Events

  • Risk Assessment : Understanding the risks of hypoglycemia and cardiovascular events associated with Glyburide can inform the safety profile of Glysobuzole, especially concerning its use in diabetic patients (Gangji et al., 2007).

Soybean Growth and Yield

  • Agricultural Applications : Studies on the effect of fungicides on soybean growth, such as the use of strobilurin and triazole, can provide a framework for understanding Glysobuzole's potential impact on agricultural practices (Swoboda & Pedersen, 2009).

Glycan Separation and Analysis

  • Glycomics and Glycan Analysis : The advancements in glycan isomer separations and analyses are vital for understanding the structural and functional dynamics of molecules like Glysobuzole, particularly in the field of glycomics (Zheng et al., 2016).

Cytochrome P450 Enzymes and Metabolism

  • Metabolic Contributions : Research identifying the major human cytochrome P450 enzymes involved in Glyburide metabolism offers a pathway to understanding how similar drugs, including Glysobuzole, are metabolized in the human body (Zhou et al., 2010).

Pesticide Impact on Plant Growth

  • Pesticide Effects on Plants : Studies assessing the effects of pesticides like hexaconazole on plant growth-promoting traits provide insights into the potential environmental impacts of Glysobuzole in agricultural settings (Ahemad & Khan, 2012).

Transplacental Transfer

  • Glyburide in Fetal Circulation : Research on the transplacental transfer of Glyburide, particularly the influence of human serum albumin, can guide the understanding of Glysobuzole's potential transfer and effects in pregnancy (Nanovskaya et al., 2006).

Glycemic Control in Diabetes

  • Long-Term Glycemic Control : The study on the efficacy of glyburide monotherapy in maintaining glycemic control offers valuable insights for potential long-term treatment strategies using Glysobuzole in diabetic patients (Kahn et al., 2006).

Translational Glycobiology

  • Glycoscience Research : Exploring the field of translational glycobiology, which involves patient-oriented glycoscience research, can be critical in understanding the application of Glysobuzole in therapeutic settings (Sackstein, 2016).

Bioinformatics in Glycomics

  • Bioinformatics Tools and Glycomics : The development of bioinformatics tools specific to glycomics is crucial for advancing the understanding and application of complex molecules like Glysobuzole (Lieth et al., 2004).

Safety And Hazards

The flash point of Glysobuzole is 248 °C . For more detailed safety and hazard information, please refer to the appropriate Safety Data Sheets .

properties

IUPAC Name

4-methoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3S2/c1-9(2)8-12-14-15-13(20-12)16-21(17,18)11-6-4-10(19-3)5-7-11/h4-7,9H,8H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZCBNYVJTNCPDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0046276
Record name Glysobuzole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glysobuzole

CAS RN

3567-08-6
Record name 4-Methoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3567-08-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glysobuzole [INN:BAN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003567086
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glysobuzole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34014
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Glysobuzole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GLYSOBUZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/887VHL8899
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
ADDI Glysobuzole, AAM Mephenytoin… - BMJ, 1996 - search.proquest.com
British approved name International non-proprietary name British approved name International non-proprietary name Acepifylline Acefylline piperazine Hydroxyurea Hydroxycarbamide …
Number of citations: 0 search.proquest.com
FA Navarro - BMJ: British Medical Journal, 1996 - ncbi.nlm.nih.gov
ED1TOR, CF George discusses the difficulties that will result from the European Commission's directive which states that the international non-proprietary name, not the British …
Number of citations: 7 www.ncbi.nlm.nih.gov
GF Cavell - BMJ: British Medical Journal, 1996 - ncbi.nlm.nih.gov
Fig 1-Trends in mortality from breast cancer, ischaemic heart disease, and stroke among female birth cohorts in Italy women were assumed to start taking oral hormone replacement …
Number of citations: 1 www.ncbi.nlm.nih.gov
L Fan, J Xu, T Wang, K Yang, X Bai… - The Cochrane Database …, 2022 - ncbi.nlm.nih.gov
… or glisolamide or glisoxepide or glucosulfa or glybuthiazol or glybuzole or glycyclamide or glyhexamide or glyoctamide or glyparamide or glypinamide or glyprothiazol or glysobuzole or …
Number of citations: 0 www.ncbi.nlm.nih.gov
KS Madsen, P Kähler, LK Kähler… - The Cochrane …, 2016 - ncbi.nlm.nih.gov
… OR glyburide OR glybuthiazol OR gluboride OR glybuzole OR glycyclamide OR glyhexamide OR glyoctamide OR glyparamide OR glypinamide OR glyprothiazol OR glysobuzole OR …
Number of citations: 3 www.ncbi.nlm.nih.gov
World Health Organization - 2003 - apps.who.int
WHO has a constitutional responsibility to" develop, establish and promote international standards with respect to biological, pharmaceutical and similar products". This is the basis for …
Number of citations: 2 apps.who.int
JKPRA Høgset, NI AS - i.moscow
Targetable diagnostic and/or therapeutically active agents, eg ultrasound contrast agents, having reporters comprising gas-filled microbubbles stabilised by monolayers of film-forming …
Number of citations: 0 i.moscow
鈴木久雄 - ファルマシア, 1969 - jstage.jst.go.jp
Tolbutamide と同程度の 血糖下降作用をもつ こ とが認やられ てい る. チア ジ ア ゾール 化合物の ラ位の ア ル キ ル 側鎖の 長 きを変え ると血糖下降作用に 対する 作用の 強さが …
Number of citations: 3 www.jstage.jst.go.jp
北川正保 - ファルマシア, 1967 - jstage.jst.go.jp
を示 して い る. 乳児にお い ては消化管よ りその まま吸収される こ とは よ く知 られてい る. 動物実験にお い て も腸管よ り酵素がある程 度 吸 収され るこ とが知 られて い る (村地). また家験的に …
Number of citations: 3 www.jstage.jst.go.jp
FA Navarro - Med Clín (Barc), 1995 - sirio.ua.es
La primera mención a una futura denominación oficial española, distinta de la DCI, la encontramos en la Ley General de Sanidad de 1986, en cuyo artículo 97 se comenta brevemente:“…
Number of citations: 12 sirio.ua.es

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